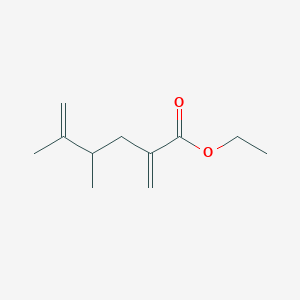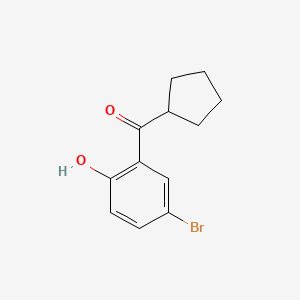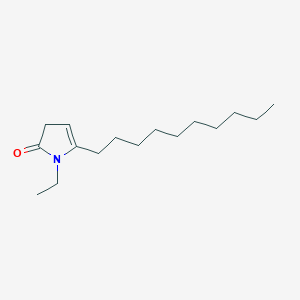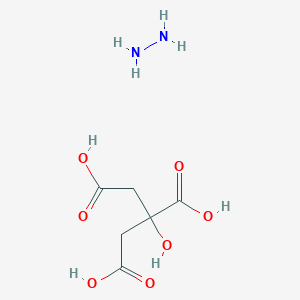
Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound features a complex structure with multiple methyl groups and a double bond, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate typically involves the esterification of 4,5-dimethyl-2-methylidenehex-5-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4,5-dimethyl-2-methylidenehex-5-enoic acid+ethanolH2SO4Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Ethyl 4,5-dimethylhexanoate: Lacks the double bond present in Ethyl 4,5-dimethyl-2-methylidenehex-5-enoate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methyl-2-methylidenehex-5-enoate: Similar structure but with fewer methyl groups.
Uniqueness: this compound is unique due to the presence of multiple methyl groups and a double bond, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
80865-45-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-methylidenehex-5-enoate |
InChI |
InChI=1S/C11H18O2/c1-6-13-11(12)10(5)7-9(4)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI Key |
JBAIYZKLWCXQBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CC(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)







![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
